

Technical Profile: 2-Chloro-3-methylbenzyl Cyanide

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Compound of Interest

Compound Name: 2-(2-Chloro-3-methylphenyl)acetonitrile

CAS No.: 200214-73-9

Cat. No.: B1422766

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CAS Registry Number: 200214-73-9 IUPAC Name: **2-(2-Chloro-3-methylphenyl)acetonitrile**

Synonyms: 2-Chloro-3-methylphenylacetonitrile; (2-Chloro-3-methylphenyl)methyl cyanide

Molecular Formula: C₉H₈ClN Molecular Weight: 165.62 g/mol

Executive Summary

2-Chloro-3-methylbenzyl cyanide is a high-value building block characterized by a specific 2,3-disubstitution pattern on the benzene ring. This "ortho-chloro, meta-methyl" motif introduces significant steric hindrance and lipophilicity to downstream molecules, properties that are critical for modulating metabolic stability and receptor binding affinity in drug discovery. It serves as a pivotal intermediate for converting simple xylenes into complex phenylacetic acids, phenethylamines, and heterocycles.

Chemical Identity & Physical Properties[1][2][3][4][5][6][7]

| Property | Value / Description |
|------------------|--|
| Appearance | Colorless to pale yellow liquid (or low-melting solid) |
| Boiling Point | ~260–265 °C (Predicted at 760 mmHg) |
| Density | 1.15 ± 0.06 g/cm ³ |
| Solubility | Insoluble in water; Soluble in DCM, EtOAc, Acetonitrile, Toluene |
| Flash Point | >110 °C (Estimated) |
| pKa (C-H) | ~16 (Activated methylene proton) |
| Refractive Index | ~1.54 |

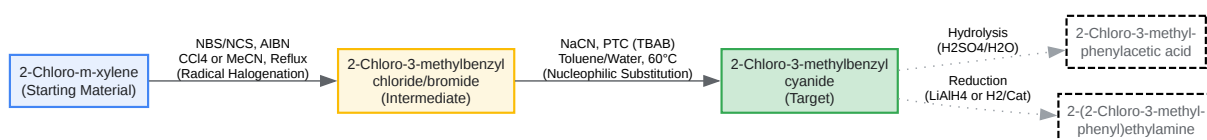
Structural Insight: The ortho-chlorine atom exerts a steric shielding effect on the benzylic carbon, potentially retarding nucleophilic attack compared to unsubstituted benzyl cyanides. The meta-methyl group adds electron density via hyperconjugation but primarily serves as a lipophilic anchor in medicinal chemistry optimization.

Synthetic Pathways & Production

The industrial and laboratory preparation of 2-Chloro-3-methylbenzyl cyanide typically proceeds via the cyanidation of 2-chloro-3-methylbenzyl halides, which are themselves derived from 2-chloro-m-xylene.

Core Synthesis Workflow

The synthesis requires careful control of radical halogenation to avoid over-halogenation or ring halogenation.



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Figure 1: Synthetic pathway from 2-chloro-m-xylene to the target cyanide and downstream derivatives.[1]

Detailed Experimental Protocol

Step 1: Radical Bromination (Preparation of Precursor)

- Reagents: 2-Chloro-m-xylene (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), AIBN (0.05 eq).
- Solvent: Acetonitrile or CCl₄ (anhydrous).
- Procedure: Reflux the mixture under nitrogen. The reaction is monitored by GC/TLC.
- Critical Insight: Stop the reaction at ~90% conversion to prevent the formation of the gem-dibromide or the bis-benzylic bromide (bromination of both methyl groups).

Step 2: Cyanidation (The Target Synthesis)

- Reagents: 2-Chloro-3-methylbenzyl bromide (1.0 eq), Sodium Cyanide (1.2 eq), Tetrabutylammonium bromide (TBAB, 0.05 eq).
- Solvent: Toluene/Water biphasic system (1:1).
- Procedure:
 - Dissolve the benzyl bromide in toluene.
 - Dissolve NaCN in water.
 - Add the aqueous phase to the organic phase, followed by the PTC (TBAB).
 - Heat to 60–70 °C with vigorous stirring (1000 rpm) for 4–6 hours.
 - Workup: Separate layers. Wash organic layer with dilute NaOH (to remove isocyanide byproduct traces) and brine. Dry over MgSO₄ and concentrate.
 - Purification: Vacuum distillation is preferred over column chromatography for scale-up.

Reactivity & Applications

The nitrile group in 2-Chloro-3-methylbenzyl cyanide is a versatile "chemical handle," allowing access to three major classes of derivatives.

A. Hydrolysis to Phenylacetic Acids

- Reaction: Acidic hydrolysis ($\text{H}_2\text{SO}_4/\text{AcOH}$) converts the nitrile to 2-chloro-3-methylphenylacetic acid.
- Application: This acid moiety is a bioisostere for dicamba-like herbicides and a scaffold for NSAID synthesis (analogous to diclofenac/lumiracoxib structures).

B. Reduction to Phenethylamines

- Reaction: Hydrogenation (Raney Ni/ H_2 or LiAlH_4) yields 2-(2-chloro-3-methylphenyl)ethanamine.
- Application: A precursor for CNS-active agents. The 2-chloro substituent protects the amine from metabolic deamination, while the 3-methyl group increases blood-brain barrier (BBB) penetration.

C. Alpha-Alkylation (C-C Bond Formation)

- Reaction: Deprotonation with a strong base (NaH, LDA) generates a resonance-stabilized carbanion that attacks alkyl halides.
- Insight: Due to the ortho-chloro group, the benzylic position is sterically crowded. Use of small electrophiles (MeI, EtBr) works well, but bulky electrophiles may require higher temperatures or stronger bases (e.g., LiHMDS).

Safety & Handling (MSDS Summary)

Hazard Classification:

- Acute Toxicity (Oral/Dermal/Inhalation): Category 3 (Toxic).
- Skin/Eye Irritation: Category 2.

Specific Hazards:

- Cyanide Generation: Contact with strong acids liberates highly toxic Hydrogen Cyanide (HCN) gas.[2]
- Skin Absorption: Benzyl cyanides penetrate skin rapidly; systemic toxicity can occur.

Handling Protocol:

- Engineering Controls: Always handle in a certified chemical fume hood.
- PPE: Double nitrile gloves, chemical splash goggles, and a lab coat.
- Spill Response: Do not use acidic absorbents. Treat spills with basic hypochlorite solution (bleach) to oxidize cyanide residues before cleanup.

References

- National Institute of Standards and Technology (NIST). 2-Chloro-3-methylbenzyl cyanide (Isomer Analog Data). NIST Chemistry WebBook.[3][4] [Link](#)
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- Organic Syntheses. General Procedures for Benzyl Cyanide Synthesis via Phase Transfer Catalysis. Org. Synth. Coll. Vol. 6, p. 232. [Link](#)
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- [3. 2-methyl benzyl cyanide, 22364-68-7 \[thegoodscentscompany.com\]](#)
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